![molecular formula C25H30N2O5 B063641 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid CAS No. 193091-13-3](/img/structure/B63641.png)
2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a member of the benzylpiperazine class and is structurally related to various pharmacologically active compounds. It contains multiple functional groups, including a piperazine ring, a phenylpropanoic acid moiety, and an oxocarbonyl group, which contribute to its chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic benzyl and phenylpropanoic units. Typically, these procedures involve the formation of a piperazine backbone followed by the introduction of benzyl and oxocarbonyl functionalities. Methods can vary based on the desired substitution pattern on the piperazine ring and the phenyl group (Li et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid can be analyzed using spectroscopic methods and single-crystal X-ray diffraction. These studies reveal the conformation of the piperazine ring, the relative positioning of the benzyl and phenyl groups, and the nature of the oxocarbonyl linkage. The structure is crucial for understanding the compound's reactivity and interaction with biological targets (Zhao et al., 2010).
Chemical Reactions and Properties
The compound participates in various chemical reactions characteristic of its functional groups. The piperazine ring can undergo nucleophilic substitution reactions, while the oxocarbonyl group can be involved in condensation reactions. The benzyl and phenyl groups also allow for electrophilic aromatic substitution. These reactions are essential for modifying the compound or conjugating it to other molecules for potential applications in drug development or material science (Petasis & Patel, 2000).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, depend on its molecular structure. Typically, the presence of the piperazine ring and the phenylpropanoic acid group can influence its solubility in organic solvents and water. These properties are critical for its formulation and application in various fields (Dhillon et al., 1995).
Chemical Properties Analysis
Chemically, the compound exhibits properties typical of piperazines, benzyl compounds, and phenylpropanoic acids. It can act as a ligand in coordination chemistry, participate in hydrogen bonding due to the presence of the oxocarbonyl group, and engage in acid-base reactions due to the carboxylic acid functionality. These chemical properties are significant for understanding its behavior in biological systems and its potential therapeutic applications (Brown et al., 1993).
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study reported the synthesis of derivatives related to the provided chemical structure, focusing on their antibacterial activity. These compounds were designed and synthesized, showcasing a methodological approach in the search for new antibacterial agents (Gein, Kasimova, Panina, & Voronina, 2006).
Synthesis Techniques and Biological Properties
- Synthesis and Evaluation for Dual Activities : Compounds with structural similarities have been synthesized and evaluated for their dual 5-HT1A/SSRI activities, indicating their potential use in neuropsychiatric disorder treatment (Li, Zhang, Zhou, & Liu, 2008).
- Antimicrobial and Analgesic Properties : Some compounds, through aminomethylation and reduction processes, have shown to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, which could be of interest in developing new therapeutic agents (Gevorgyan et al., 2017).
Potential as Preservatives
- Antimicrobial Evaluation for Food Preservation : Derivatives of 3-phenylpropane have been explored for their antibacterial and antifungal activities, suggesting potential applications as food preservatives or in antimicrobial therapy (Fuloria et al., 2009).
Advanced Synthesis and Agonist Activity
- Efficient Synthesis of PPARpan Agonists : Research has described the efficient synthesis of a potent PPARpan agonist, indicating applications in the development of drugs targeting peroxisome proliferator-activated receptors for various metabolic disorders (Guo et al., 2006).
properties
IUPAC Name |
2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-24(31)27-15-14-26(21(23(29)30)17-19-12-8-5-9-13-19)22(28)20(27)16-18-10-6-4-7-11-18/h4-13,20-21H,14-17H2,1-3H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBMICXKUORYBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405728 |
Source
|
Record name | (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid | |
CAS RN |
193091-13-3 |
Source
|
Record name | (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.